1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea
Description
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a bromine, fluorine, and methoxy group attached to a phenyl ring, and a urea linkage connecting to a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN4O2/c1-4-10-12(7-20(2)19-10)18-14(21)17-11-5-8(15)9(16)6-13(11)22-3/h5-7H,4H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASEPWAXDRXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)NC2=CC(=C(C=C2OC)F)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the two key fragments5-bromo-4-fluoro-2-methoxyaniline and 3-ethyl-1-methylpyrazole.
Formation of Isocyanate Intermediate: The aniline derivative is reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling Reaction: The isocyanate intermediate is then reacted with the pyrazole derivative under controlled conditions to form the final urea compound.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer phosgene substitutes and greener solvents can also be implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe the function of proteins and enzymes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-methylpyrazol-4-yl)urea
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethylpyrazol-4-yl)urea
- 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-5-yl)urea
Uniqueness
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-(3-ethyl-1-methylpyrazol-4-yl)urea is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
